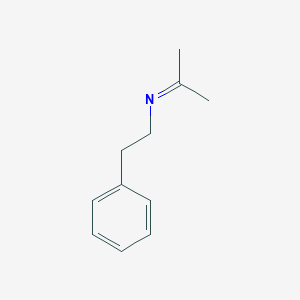

N-phenethylpropan-2-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10433-34-8 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

N-(2-phenylethyl)propan-2-imine |

InChI |

InChI=1S/C11H15N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |

InChI Key |

NOODETHOLPRZFC-UHFFFAOYSA-N |

SMILES |

CC(=NCCC1=CC=CC=C1)C |

Canonical SMILES |

CC(=NCCC1=CC=CC=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for N Phenethylpropan 2 Imine and Analogues

Condensation Reactions of Primary Amines with Ketones

The most direct route to N-phenethylpropan-2-imine involves the condensation reaction between a primary amine and a ketone. This type of reaction is a cornerstone in the synthesis of imines, also known as Schiff bases.

Reaction of 2-Phenylethanamine with Propan-2-one

The formation of this compound is achieved through the reaction of 2-phenylethanamine with propan-2-one (acetone). This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ketone, leading to a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. Forensic studies have shown that phenethylamines readily form imines with acetone (B3395972) even under mild conditions, such as during an acetone-based extraction at room temperature. dea.gov While this highlights the reaction's feasibility, controlled synthesis for higher yields typically requires specific conditions to drive the equilibrium towards the product. dea.gov

Influence of Reaction Conditions on Imine Formation

To maximize the yield of this compound, careful control of the reaction conditions is essential. Key factors include the use of acid catalysis, methods for water removal, and the choice of solvent.

Acid catalysis is frequently employed to accelerate imine formation. The acid protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the primary amine. derpharmachemica.com Following the initial addition, the acid also facilitates the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, turning it into a better leaving group (water). derpharmachemica.com

Commonly used acid catalysts include p-toluenesulfonic acid (p-TsOH), glacial acetic acid, and other mineral or Lewis acids. derpharmachemica.com The optimal pH for imine formation is typically mildly acidic, around 4-5. bldpharm.com If the conditions are too acidic, the amine nucleophile becomes protonated, rendering it unreactive. bldpharm.com

Table 1: Examples of Acid Catalysts in Imine Synthesis

| Catalyst | Reactants | Solvent | Conditions | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Cyclohexanone, Phenylethylamine | Cyclohexane (B81311) | Reflux with Dean-Stark | bldpharm.com |

| Glacial Acetic Acid | Aromatic Aldehyde, Primary Amine | Ethanol | Reflux | ijacskros.com |

| Ti(OiPr)4 (Lewis Acid) | Ketone, Amine | Not specified | In situ reduction | masterorganicchemistry.com |

Given the reversible nature of imine formation, removing the water byproduct is crucial to drive the reaction to completion according to Le Châtelier's principle. Several methods are commonly used:

Dean-Stark Apparatus: This is a classic and highly effective method involving azeotropic distillation. prepchem.comprepchem.com The reaction is typically conducted in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene (B151609). prepchem.comprepchem.comwikipedia.org The vapor mixture boils and enters a condenser; upon cooling, the immiscible water and solvent separate in a collection trap. youtube.com The denser water sinks to the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask, continuously removing water. wikipedia.orgyoutube.com

Molecular Sieves: These are synthetic zeolites with pores of a precise and uniform size that can trap small molecules like water while excluding the larger reactants and products. sigmaaldrich.comrochester.edu Molecular sieves, typically 3Å or 4Å, are added directly to the reaction mixture. sigmaaldrich.com They are effective even at room temperature and are a preferred method when heating is undesirable. researchgate.net Proper activation of the sieves by heating under vacuum is necessary for optimal performance. researchgate.net

Hygroscopic Salts: Anhydrous salts such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) can be used to sequester water from the reaction mixture. While simple, this method can be less efficient than a Dean-Stark apparatus or molecular sieves for reactions that require more stringent anhydrous conditions.

Table 2: Comparison of Water Removal Techniques

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Dean-Stark Apparatus | Azeotropic removal of water with a solvent like toluene. wikipedia.org | Highly efficient for driving equilibrium; allows for monitoring reaction progress by measuring collected water. | Requires heating to reflux temperatures; not suitable for heat-sensitive compounds. |

| Molecular Sieves | Porous materials that trap water molecules. sigmaaldrich.com | Can be used at various temperatures; easy to separate from the reaction mixture. | Sieves must be activated; can be less effective if saturated. researchgate.net |

| Hygroscopic Salts | Anhydrous salts that bind with water. | Simple to use and inexpensive. | Generally less efficient than other methods; can be difficult to separate completely. |

The choice of solvent can influence the rate and equilibrium of imine formation. Non-polar, aprotic solvents like toluene, benzene, or cyclohexane are often used, especially in conjunction with a Dean-Stark trap. prepchem.comprepchem.com Polar protic solvents like methanol (B129727) can sometimes catalyze the reaction but may also participate in side reactions or hinder water removal. researchgate.net

In recent years, solvent-free, or "neat," reaction conditions have gained attention as a greener alternative. ijacskros.com These reactions often proceed by simply mixing the amine and ketone, sometimes with gentle heating or grinding. dea.gov The high concentration of reactants can accelerate the reaction rate. In some cases, microwave irradiation has been used to promote solvent-free condensation, leading to rapid and high-yield synthesis of imines.

Alternative Synthetic Approaches to Imine Scaffolds

While direct condensation is the most common method, other synthetic strategies can produce imine scaffolds or related compounds. One of the most important is reductive amination.

Reductive Amination: This process involves the formation of an imine from a carbonyl compound and an amine, followed by its immediate in situ reduction to the corresponding amine. wikipedia.orgucla.edu Although the final product is an amine and not an imine, the imine is a critical intermediate. pearson.com This one-pot procedure is highly valuable in synthetic chemistry for producing substituted amines. masterorganicchemistry.com A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is often used because it selectively reduces the protonated imine (iminium ion) intermediate without significantly reducing the starting ketone. masterorganicchemistry.comsigmaaldrich.com

Other, less common methods for generating imines include the oxidation of secondary amines or the reaction of aldehydes with N-sulfinylamines. nih.gov However, for a simple ketimine like this compound, direct condensation remains the most straightforward and efficient approach.

Oxidative Coupling Reactions

Oxidative coupling represents a powerful method for C=N bond formation, often proceeding under mild conditions. A notable advancement in this area is the photocatalytic homo-coupling of primary amines, which provides a pathway to symmetrical imines.

Recent research has demonstrated the synthesis of imines using nitrous oxide (N₂O) as a highly selective oxidizing agent in a photocatalytic process. chemrxiv.orgchemrxiv.org This method is particularly noteworthy as it repurposes a greenhouse gas into a valuable chemical synthon, releasing only benign nitrogen and water as byproducts. chemrxiv.orgchemrxiv.org The reaction is typically facilitated by a heterogeneous catalyst, such as silver photodeposited on titanium dioxide (Ag/TiO₂), and activated by light. chemrxiv.org

The proposed mechanism involves the photocatalyst generating electron/hole pairs upon irradiation, which activates N₂O. researchgate.net The activated N₂O then facilitates the oxidative dehydrogenation of the amine to form the corresponding imine. chemrxiv.org This approach has been successfully applied to the homo-coupling of benzylamine (B48309), an analogue of phenethylamine (B48288), yielding N-benzylidenebenzylamine with high conversion and selectivity. chemrxiv.org While this specific protocol yields symmetrical imines from a single amine precursor, it highlights a green chemistry approach to imine synthesis that avoids traditional, often harsher, oxidizing agents. chemrxiv.orgchemrxiv.org

Table 1: Photocatalytic Homo-Coupling of Benzylamine Reaction Conditions: Benzylamine (0.25 mmol), Ag/TiO₂ catalyst, N₂O atmosphere (1 bar), Acetonitrile (B52724) solvent (2 mL), 20 h irradiation.

| Catalyst | Amine Conversion (%) | Imine Selectivity (%) |

| Ag/TiO₂ | 99 | >99 |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technology for accelerating chemical reactions. anton-paar.com By utilizing microwave irradiation, this method achieves rapid and uniform internal heating of the reaction mixture, which can dramatically reduce reaction times from hours or days to mere minutes, while often increasing product yields. anton-paar.comnih.gov

The formation of this compound from the condensation of phenethylamine and acetone is a known reaction that can occur even under mild conditions over several hours. dea.gov The application of microwave energy can significantly expedite this process. Microwave-assisted imine syntheses are frequently performed under solvent-free conditions, further enhancing their environmental credentials by reducing waste. researchgate.netnih.gov In some protocols, a wetting reagent or a solid acid catalyst like K-10 montmorillonite (B579905) clay can be employed to facilitate the reaction. researchgate.netnih.gov

The efficiency of MAOS is evident when compared to conventional heating methods. For the synthesis of various imines from aromatic amines and aldehydes, microwave irradiation consistently results in higher yields in significantly shorter reaction times. researchgate.net This rapid, efficient, and often solvent-free approach makes MAOS an attractive protocol for the synthesis of this compound and its analogues. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for an Analogous Imine Based on the condensation of 4-chloroaniline (B138754) and salicylaldehyde.

| Method | Reaction Time | Yield (%) |

| Microwave-Assisted (360 W) | 1.5 min | 97 |

| Conventional Heating (Reflux in Ethanol) | 3 h | 81 |

Environmentally Friendly Syntheses (e.g., Pressure Reduction Technique)

A key challenge in the traditional synthesis of imines via the condensation of amines and carbonyl compounds is the removal of the water byproduct to drive the reaction equilibrium toward the product. scirp.org An exceptionally green and efficient method to achieve this involves a solvent-free and catalyst-free approach utilizing a pressure reduction technique. scirp.orgscirp.orgscirp.org

This methodology consists of simply mixing the neat reactants (e.g., an amine and an aldehyde or ketone) at room temperature, followed by the application of a vacuum. scirp.orgscirp.org Reducing the pressure in the reaction vessel effectively removes the generated water, shifting the equilibrium and driving the reaction to completion. scirp.org This technique is lauded for its simplicity, avoidance of hazardous solvents and catalysts, and for producing pure products in excellent yields without the need for complex purification steps like column chromatography. scirp.org

The procedure has been successfully applied to a variety of aldehydes and amines, including less reactive alkyl amines. scirp.org For instance, the reaction between benzylamine and p-tolualdehyde proceeds to 97% yield by stirring the neat reactants for two hours, followed by three hours of pressure reduction (>0.1 mmHg). scirp.org Adjusting reaction times can accommodate substrates with varying reactivity; aldehydes with electron-donating groups may require longer reaction times than those with electron-withdrawing groups. scirp.org This method represents a significant step towards perfect solvent-free synthesis in organic chemistry. scirp.org

Table 3: Synthesis of Various Imines using the Pressure Reduction Technique Reactions performed under solvent-free and catalyst-free conditions at room temperature.

| Aldehyde | Amine | Stirring Time (h) | Pressure Reduction Time (h) | Yield (%) |

| p-Tolualdehyde | o-Toluidine | 1.5 | 3.0 | 99 |

| p-Tolualdehyde | Benzylamine | 2.0 | 3.0 | 97 |

| p-Anisaldehyde | p-Toluidine | 2.0 | 3.0 | 99 |

| p-Chlorobenzaldehyde | n-Propylamine | 3.0 | 3.0 | 98 |

Mechanistic Underpinnings of N Phenethylpropan 2 Imine Formation and Transformation

Detailed Reaction Mechanism of Imine Condensation

The synthesis of N-phenethylpropan-2-imine from phenethylamine (B48288) and propan-2-one (acetone) is a classic example of imine formation, also known as a condensation reaction because a molecule of water is eliminated. openstax.orgyoutube.com This reversible process is typically catalyzed by a mild acid and proceeds through several key steps. masterorganicchemistry.comlibretexts.org

The reaction initiates with the nucleophilic attack of the primary amine (phenethylamine) on the electrophilic carbonyl carbon of the ketone (propan-2-one). libretexts.orgfiveable.me The lone pair of electrons on the nitrogen atom of the amine forms a new carbon-nitrogen bond with the carbonyl carbon. youtube.com This addition results in the formation of a tetrahedral intermediate known as a carbinolamine, which is a neutral amino alcohol. libretexts.orgfiveable.me This initial step is analogous to the formation of hemiacetals in the reaction of alcohols with aldehydes or ketones. openochem.org

Following the formation of the carbinolamine, a series of proton transfers occur. openstax.orglibretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a much better leaving group—water. libretexts.orgopenochem.org The lone pair of electrons on the nitrogen then facilitates the elimination of the water molecule, leading to the formation of a resonance-stabilized cation called an iminium ion. masterorganicchemistry.comlibretexts.org This elimination of water is a crucial step in driving the reaction towards the formation of the imine. masterorganicchemistry.com

The final step in the formation of this compound is the deprotonation of the nitrogen atom of the iminium ion. libretexts.org A base, which can be a molecule of the amine reactant, water, or the conjugate base of the acid catalyst, removes a proton from the nitrogen. youtube.commasterorganicchemistry.com This regenerates the acid catalyst and yields the neutral imine product with its characteristic carbon-nitrogen double bond. youtube.com

Kinetic and Thermodynamic Considerations in Imine Equilibria

The formation of imines is a reversible process, and the position of the equilibrium is influenced by both kinetic and thermodynamic factors. youtube.com The reaction rate is highly dependent on the pH of the solution. libretexts.org Optimal rates are typically observed in mildly acidic conditions (around pH 4-5). masterorganicchemistry.comlibretexts.org If the pH is too low (highly acidic), the amine nucleophile will be protonated, rendering it non-nucleophilic and slowing down the initial addition step. openochem.orglumenlearning.com Conversely, if the pH is too high (basic), there is insufficient acid to protonate the hydroxyl group of the carbinolamine, making the elimination of water difficult and thus slowing the reaction. fiveable.melumenlearning.com

From a thermodynamic standpoint, the equilibrium can be shifted towards the product (the imine) by removing water as it is formed, in accordance with Le Châtelier's principle. youtube.com Conversely, the addition of excess water can drive the equilibrium back towards the starting materials, the amine and the carbonyl compound. youtube.com The stability of the resulting imine also plays a role; for instance, imines formed from aromatic aldehydes can be stabilized by conjugation. nih.gov In some dynamic covalent libraries, the presence of a host molecule can influence the equilibrium, favoring the formation of a specific imine that fits within the host's cavity, thereby shifting the thermodynamic landscape. acs.orgnih.gov

| Factor | Effect on Equilibrium | Mechanism of Action |

|---|---|---|

| pH | Optimal rate at mildly acidic pH (4-5) | Balances amine nucleophilicity and catalysis of water elimination. masterorganicchemistry.comlibretexts.org |

| Water Concentration | Removal of water favors imine formation | Shifts the equilibrium to the right (Le Châtelier's Principle). youtube.com |

| Reactant Structure | Conjugation can stabilize the imine product | Increases thermodynamic stability of the imine. nih.gov |

| Host Molecules | Can favor the formation of a specific imine | Stabilizes the imine product through non-covalent interactions. acs.orgnih.gov |

Hydrolysis Mechanisms of Imine Bonds

The hydrolysis of an imine is the reverse of its formation, breaking the carbon-nitrogen double bond to regenerate the corresponding amine and carbonyl compound. masterorganicchemistry.com This process is also typically acid-catalyzed and involves the same intermediates as the formation reaction, but in the reverse sequence. chemistrysteps.com

The mechanism of acid-catalyzed hydrolysis begins with the protonation of the imine nitrogen, which forms an electrophilic iminium ion. masterorganicchemistry.comchemistrysteps.com A water molecule then acts as a nucleophile, attacking the carbon of the C=N bond to form a carbinolamine intermediate. masterorganicchemistry.com Subsequent proton transfers and elimination of the amine regenerate the carbonyl compound and the protonated amine. masterorganicchemistry.comchemistrysteps.com

Under basic conditions, hydrolysis can also occur, initiated by the nucleophilic attack of a hydroxide (B78521) ion on the imine carbon. chemistrylearner.com This is followed by protonation of the nitrogen and subsequent cleavage of the C-N bond to yield the amine and the carbonyl compound. chemistrylearner.com The rate of hydrolysis is dependent on the pH, with the mechanism varying between acidic, neutral, and basic conditions. masterorganicchemistry.com

| Condition | Initiating Step | Key Intermediate | Products |

|---|---|---|---|

| Acidic | Protonation of the imine nitrogen. masterorganicchemistry.comchemistrysteps.com | Iminium ion, Carbinolamine. masterorganicchemistry.comchemistrysteps.com | Amine and Carbonyl Compound. masterorganicchemistry.com |

| Basic | Nucleophilic attack by hydroxide ion. chemistrylearner.com | Anionic tetrahedral intermediate. | Amine and Carbonyl Compound. chemistrylearner.com |

Reactivity Profiles and Chemical Transformations of N Phenethylpropan 2 Imine

Electrophilic Nature and Iminium Ion Chemistry

The carbon-nitrogen double bond in N-phenethylpropan-2-imine, like other imines, is polarized due to the higher electronegativity of nitrogen compared to carbon. This polarization renders the imine carbon electrophilic and susceptible to attack by nucleophiles. nih.govopenstax.org

Protonation of the nitrogen atom by an acid catalyst significantly enhances the electrophilicity of the imine carbon, forming a highly reactive iminium ion. This iminium cation is a key intermediate in many reactions involving imines, as it is more susceptible to nucleophilic attack than the neutral imine. nih.govlibretexts.orgunizin.org The general mechanism involves the initial protonation of the nitrogen, followed by nucleophilic addition to the carbon atom.

Nucleophilic Addition Reactions to the Imine Carbon

The electrophilic imine carbon of this compound is expected to undergo nucleophilic addition reactions. nih.gov This is a fundamental reaction for imines, leading to the formation of a variety of products. openstax.org The reaction begins with the attack of a nucleophile on the imine carbon, forming a tetrahedral intermediate. libretexts.orgunizin.org Subsequent protonation of the nitrogen atom yields the final addition product. A wide range of nucleophiles, including organometallic reagents (like Grignard and organolithium reagents), enolates, and hydrides, can participate in these reactions. researchgate.net

Cycloaddition Reactions (e.g., [2+2] and [4+2])

Imines can participate in cycloaddition reactions, acting as either the 2π or 4π component. While specific studies on this compound are not available, the general reactivity patterns of imines suggest its potential involvement in such transformations.

In [2+2] cycloadditions, an imine can react with an alkene, often photochemically, to form a four-membered azetidine (B1206935) ring. nih.gov The aza Paternò-Büchi reaction is a notable example of this type of transformation. nih.gov

In [4+2] cycloaddition reactions, or Diels-Alder reactions, imines can act as dienophiles. When reacting with a conjugated diene, they can form six-membered heterocyclic rings. researchgate.netnih.govlibretexts.org The feasibility and outcome of these reactions are governed by the electronic nature of both the imine and the diene.

Reduction Pathways to Corresponding Secondary Amines

A significant and well-documented reaction of imines is their reduction to the corresponding secondary amines. For this compound, this would yield N-(2-phenylethyl)propan-2-amine. This transformation is a key step in reductive amination, a common method for synthesizing amines.

The reduction can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium or nickel. The process involves the addition of a hydride or hydrogen atoms across the C=N double bond.

Table 1: Common Reducing Agents for Imine Reduction

| Reducing Agent | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol, Room Temperature |

| Catalytic Hydrogenation (H₂/Pd, H₂/Ni) | Pressurized Hydrogen, Various Solvents |

Oxidation Reactions (e.g., to Oxaziridines)

Imines can be oxidized to form oxaziridines, which are three-membered heterocyclic rings containing an oxygen atom, a nitrogen atom, and a carbon atom. academie-sciences.frwikipedia.org This oxidation is typically carried out using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA). researchgate.netresearchgate.net The reaction is believed to proceed via the electrophilic transfer of an oxygen atom from the peroxy acid to the imine nitrogen. academie-sciences.fr The resulting oxaziridines are versatile synthetic intermediates. researchgate.netacademie-sciences.fr The selectivity of this oxidation can sometimes be a challenge, as other products like nitrones or amides may also be formed. researchgate.netresearchgate.net

Role in Multicomponent Reactions (MCRs)

Imines are valuable components in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product. nih.gov The electrophilic nature of the imine carbon allows it to react with a nucleophile generated in situ, leading to the formation of diverse molecular scaffolds. nih.gov While specific MCRs involving this compound are not documented, its structural features suggest its potential utility in reactions such as the Mannich reaction, where an imine (or iminium ion) reacts with an enolizable carbonyl compound and an amine. nih.gov

Isomerization Phenomena

Imines can exhibit geometric isomerism (E/Z isomerism) around the C=N double bond. The specific isomeric preference of this compound is not detailed in available literature. The interconversion between isomers can sometimes be achieved under specific conditions, such as exposure to heat or light, or through acid or base catalysis. The relative stability of the isomers is influenced by steric and electronic factors of the substituents on the carbon and nitrogen atoms.

Advanced Spectroscopic and Chromatographic Characterization of N Phenethylpropan 2 Imine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of N-phenethylpropan-2-imine. Through the analysis of ¹H and ¹³C NMR spectra, the precise chemical environment of each nucleus can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the various proton environments within the molecule. The aromatic protons of the phenyl group are expected to appear as a multiplet in the downfield region, typically between 7.2 and 7.4 ppm. The two methylene (B1212753) groups of the phenethyl moiety would likely present as two distinct triplets. The methylene group adjacent to the phenyl ring (-CH₂-Ph) would resonate at a different chemical shift than the methylene group bonded to the imine nitrogen (-N-CH₂-). The isopropyl group attached to the imine function would be characterized by a septet for the methine proton (-CH-(CH₃)₂) and a doublet for the six equivalent methyl protons (-(CH₃)₂).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet | - |

| Methylene (-CH₂-Ph) | ~2.85 | Triplet | ~7-8 |

| Methylene (-N-CH₂-) | ~3.60 | Triplet | ~7-8 |

| Methine (-CH-(CH₃)₂) | ~3.10 | Septet | ~6-7 |

| Methyl (-(CH₃)₂) | ~1.15 | Doublet | ~6-7 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms and their respective chemical environments. The phenyl group will display signals in the aromatic region (typically 125-140 ppm), with the quaternary carbon appearing at a slightly different shift than the protonated carbons. The two methylene carbons of the phenethyl group will have distinct chemical shifts. The imine carbon (C=N) is a key diagnostic signal and is expected to resonate significantly downfield, often in the range of 160-170 ppm. The methine and methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 126-140 |

| Methylene (-CH₂-Ph) | ~35 |

| Methylene (-N-CH₂-) | ~50 |

| Imine (C=N) | ~165 |

| Methine (-CH-(CH₃)₂) | ~60 |

| Methyl (-(CH₃)₂) | ~24 |

Potential for Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Studies

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer direct insight into the electronic environment of the nitrogen atom. For a secondary imine like this compound, the ¹⁵N chemical shift would be expected to fall within a characteristic range for this functional group. The natural abundance of the ¹⁵N isotope is low (0.37%), which often necessitates the use of isotopic enrichment or advanced NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), to enhance signal sensitivity. The expected chemical shift would provide valuable data for confirming the presence of the imine nitrogen and for comparative studies with other nitrogen-containing compounds.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its identification and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before their detection by mass spectrometry. For this compound, GC-MS analysis would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program). Following separation by the gas chromatograph, the compound enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that serves as a molecular fingerprint.

Electron Ionization Mass Spectrometry (EIMS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments. A prominent fragmentation pathway for imines and amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this could lead to the formation of several characteristic fragment ions. Another common fragmentation for compounds containing a phenyl group is the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the cleavage of the benzylic bond.

Table 3: Predicted Key Fragment Ions in the EIMS of this compound

| m/z | Proposed Fragment Ion |

| 161 | [C₁₁H₁₅N]⁺ (Molecular Ion) |

| 146 | [M - CH₃]⁺ |

| 105 | [C₈H₉]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 56 | [C₃H₆N]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS serves as a crucial tool for molecular weight confirmation and structural elucidation.

Typically, an electrospray ionization (ESI) source is used in positive ion mode, which would protonate the nitrogen atom of the imine, yielding a quasi-molecular ion [M+H]⁺. For this compound (C₁₁H₁₅N), the expected mass-to-charge ratio (m/z) for this ion would be approximately 162.13. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula with high accuracy.

Further structural information is obtained through tandem mass spectrometry (MS/MS). By selecting the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of this compound would likely involve cleavage at the C-N bonds and within the phenethyl and isopropyl groups, providing unequivocal structural confirmation. LC-MS/MS is particularly valuable for identifying and quantifying the compound in complex matrices.

Table 1: Expected LC-MS Parameters for this compound Analysis

| Parameter | Description | Expected Value/Condition |

| Ionization Mode | Electrospray Ionization (ESI) | Positive |

| Precursor Ion | Protonated Molecule | [M+H]⁺ |

| Expected m/z | Mass-to-charge ratio of the precursor ion | ~162.13 |

| Key Application | Molecular Weight Determination & Structure | Confirmation of C₁₁H₁₅N formula and fragmentation analysis |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for C=N Bond Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the most significant absorption band for characterization is the stretching vibration of the carbon-nitrogen double bond (C=N). This bond typically produces a moderate to strong absorption band in the region of 1690-1640 cm⁻¹. The exact position of this band can be influenced by the electronic environment and substitution pattern of the imine.

In addition to the C=N stretch, the IR spectrum of this compound would display other characteristic absorptions. These include C-H stretching vibrations from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic isopropyl and ethyl groups (typically below 3000 cm⁻¹). Aromatic C=C stretching vibrations are also expected in the 1600-1450 cm⁻¹ region. The presence and specific wavenumber of the C=N absorption band provide clear evidence for the formation of the imine functional group.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100-3000 | Medium |

| Aliphatic C-H | Stretch | 3000-2850 | Strong |

| Imine C=N | Stretch | 1690-1640 | Medium-Strong |

| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |

Raman Spectroscopy (Potential Applications)

Raman spectroscopy, another form of vibrational spectroscopy, offers complementary information to IR. The C=N double bond in this compound is expected to be Raman active. A key advantage of Raman spectroscopy is its low interference from aqueous media, making it suitable for in-situ reaction monitoring.

Potential applications for Raman spectroscopy in the study of this compound are significant. It can be employed for structural verification, complementing IR data. Furthermore, due to its ability to distinguish between slight molecular differences, it could be used to analyze the compound's presence in complex mixtures or to study its interactions with other molecules. Confocal Raman microscopy could potentially be used to visualize the spatial distribution of the compound on surfaces or within a matrix. Advanced techniques like shell-isolated nanoparticle-enhanced Raman spectroscopy (SHINERS) could be utilized for trace-level detection on various substrates.

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from its two main chromophores: the phenyl group and the imine C=N group.

Two primary types of electronic transitions are anticipated:

π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the π-electron system of the aromatic ring and the C=N double bond. For the benzene (B151609) ring, characteristic absorptions are expected below 270 nm.

n → π* transitions: This transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital of the C=N bond. These transitions are characteristically of lower energy and much lower intensity compared to π → π* transitions, often appearing as a weak shoulder or a distinct band at longer wavelengths (e.g., in the 270-300 nm range).

The solvent used can influence the position and intensity of these absorption bands. The data obtained from UV-Vis spectroscopy is valuable for quantitative analysis and for understanding the electronic structure of the molecule.

Table 3: Expected UV-Visible Absorption Maxima (λmax) for this compound

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl group, C=N | < 270 | High |

| n → π | C=N | ~270 - 300 | Low |

Chromatographic Methods for Purity Assessment and Analysis

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and for its quantification. A reverse-phase HPLC (RP-HPLC) method would be most suitable, given the compound's moderate polarity.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the target compound and any potential impurities. Detection is commonly achieved using a UV-Vis detector set at a wavelength corresponding to one of the compound's absorption maxima, as determined by its UV-Vis spectrum. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for accurate purity assessment and quantification against a standard.

Table 4: Typical HPLC Parameters for Purity Analysis of this compound

| Parameter | Description | Typical Condition |

| Mode | Reverse-Phase (RP) | C18 column |

| Mobile Phase A | Aqueous Buffer | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Organic Solvent | Acetonitrile or Methanol |

| Elution | Gradient | Increasing percentage of Mobile Phase B over time |

| Detector | UV-Vis | Set at a λmax (e.g., ~254 nm) |

| Application | Purity Assessment | Determination of % purity by peak area |

Gas Chromatography (GC)

Gas chromatography (GC), particularly when coupled with a mass spectrometry (MS) detector, stands as a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of forensic and analytical chemistry, GC-MS is a definitive method for the characterization of substances like this compound, especially due to its structural similarity to other controlled substances.

Detailed Research Findings

Research in forensic science has established robust GC-MS methodologies for the unambiguous identification of this compound, often in the presence of its isomers such as methamphetamine. The chromatographic separation is primarily based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.

One of the critical parameters in GC is the choice of the capillary column. For the analysis of this compound and related compounds, non-polar or low-polarity columns are frequently employed. A common choice is a fused-silica capillary column coated with a stationary phase of 5% diphenyl and 95% dimethylpolysiloxane. This type of stationary phase separates compounds primarily based on their boiling points and, to a lesser extent, their polarity.

In a typical analysis, a sample containing this compound is dissolved in a suitable organic solvent and injected into the GC system. The high temperature of the injection port vaporizes the sample, which is then carried onto the column by an inert carrier gas, most commonly helium. The temperature of the GC oven is programmed to increase over time, which facilitates the separation of compounds with different boiling points. This compound, being a volatile compound, travels through the column at a characteristic rate, resulting in a specific retention time under a given set of conditions. This retention time is a key identifier for the compound.

Following separation in the GC column, the analyte enters the mass spectrometer. In the MS detector, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, allows for positive identification. For this compound, the mass spectrum is characterized by specific fragment ions that allow for its differentiation from structural isomers.

A study detailed in the Microgram Journal outlined a specific GC-MS method for the analysis of N-isopropylbenzylamine (an alternative name for this compound). southernforensic.org The method utilized a DB-5-MS or HP-5MS capillary column. southernforensic.org The operational parameters were set to effectively separate it from other similar compounds. southernforensic.org Furthermore, a Chinese patent provides specific retention time data, highlighting the capability of GC-MS to resolve N-isopropylbenzylamine from methamphetamine, with retention times of 4.36 minutes and 5.86 minutes, respectively, under their specified analytical conditions.

The following tables summarize typical instrumental parameters for the GC-MS analysis of this compound based on published forensic methods. southernforensic.org

GC-MS Instrumental Parameters

| Parameter | Value |

|---|---|

| Gas Chromatograph | Agilent Technologies 6890N or equivalent |

| Mass Spectrometer | Agilent Technologies 5975B Inert MSD or equivalent |

| Capillary Column | DB-5-MS or HP-5MS (15 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Injection Port Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Injection Mode | Split (50:1) |

| Oven Program | 90°C for 1 min, then ramp at 30°C/min to 150°C, hold for 2 min |

Chromatographic Data

| Compound | Retention Time (min) |

|---|---|

| This compound | 4.36 |

Computational Chemistry and Theoretical Investigations of N Phenethylpropan 2 Imine

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For N-phenethylpropan-2-imine, DFT calculations would be employed to determine its most stable three-dimensional geometry. This process, known as geometry optimization, finds the lowest energy arrangement of the atoms.

The output of these calculations provides precise structural parameters. While specific calculated values for this compound are not available, a typical DFT study on a related imine derivative optimized with the B3LYP functional might yield data such as those presented hypothetically in Table 1. These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's shape. For instance, the calculations would define the length of the characteristic C=N imine double bond and the geometry around the phenethyl and isopropyl groups.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table is for illustrative purposes only, as specific data for this compound was not found.

Molecular Orbital Theory Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a theoretical analysis would involve calculating the energies of these orbitals and mapping their electron density distributions to predict sites of reactivity. For example, the lone pair on the imine nitrogen would be expected to contribute significantly to the HOMO, while the π* antibonding orbital of the C=N double bond would be a major component of the LUMO.

Table 2: Illustrative Frontier Molecular Orbital Energies This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Reaction Energy Profiles and Transition State Determination

Theoretical chemistry can elucidate the mechanism of chemical reactions, such as the formation of this compound from phenethylamine (B48288) and acetone (B3395972). This involves mapping the potential energy surface of the reaction pathway. Key points on this surface include the reactants, products, any intermediates, and transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea). A detailed study would calculate the energies of all species involved in the multi-step imine formation (e.g., initial nucleophilic attack, formation of a carbinolamine intermediate, and dehydration) to create a complete reaction energy profile.

Conformational Analysis and Dynamics

Molecules with single bonds, like the ethyl chain in this compound, are not static but exist as a mixture of different spatial arrangements called conformers or rotamers. Conformational analysis involves studying the energy of the molecule as a function of rotation around one or more single bonds.

For this compound, key rotations would be around the C-C and C-N bonds of the phenethyl group. A computational study would generate a potential energy diagram by systematically rotating these bonds and calculating the energy at each step. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers to rotation between them. This information is crucial for understanding the molecule's flexibility and its preferred shape in different environments.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic properties of a molecule. After performing a geometry optimization and frequency calculation using a method like DFT, the vibrational frequencies corresponding to infrared (IR) absorption can be obtained. These calculated frequencies can be compared with experimental IR spectra to help assign specific peaks to the vibrations of functional groups, such as the characteristic C=N stretching frequency of the imine.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations predict the ¹H and ¹³C NMR chemical shifts for each atom in the molecule. Comparing these predicted values with experimental data is a powerful way to confirm the structure of the synthesized compound.

Strategic Applications and Utility of N Phenethylpropan 2 Imine in Organic Synthesis

Precursor in Secondary Amine Synthesis (e.g., N-Phenethylpropan-2-amine)

The most direct and widespread application of N-phenethylpropan-2-imine is its role as a direct precursor to the secondary amine, N-phenethylpropan-2-amine. The conversion is achieved through the reduction of the imine's C=N double bond. This transformation is a fundamental process in organic chemistry for forging carbon-nitrogen single bonds in a controlled manner. masterorganicchemistry.com

The stability of the imine intermediate allows for a two-step procedure where the imine is first formed and isolated, followed by a separate reduction step. Alternatively, a one-pot synthesis can be employed where the imine is generated in situ and immediately reduced. wikipedia.org This reduction can be accomplished using a variety of reducing agents, including hydride reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org This method effectively avoids the common problem of over-alkylation that can occur with direct alkylation of amines using alkyl halides. masterorganicchemistry.com

Building Block for Nitrogen-Containing Heterocycles

Imines are well-established as valuable building blocks for the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govresearchgate.net this compound, with its reactive imine functionality, can participate in various cycloaddition and annulation reactions to form diverse ring systems.

The versatility of imines allows them to act as:

Dienophiles or Azadienes: In Aza-Diels-Alder reactions, the imine can react with a diene to construct six-membered nitrogen-containing rings, such as tetrahydropyridines. nih.gov

1,3-Dipoles: After appropriate activation or rearrangement, the imine moiety can participate in [3+2] cycloaddition reactions with various dipolarophiles to yield five-membered heterocyclic rings. nih.gov

Electrophiles: The electrophilic carbon of the imine is susceptible to attack by nucleophiles. Reactions with bifunctional reagents can lead to the formation of rings like pyrrolidines or piperidines through a sequence of addition and subsequent intramolecular cyclization. nih.gov

These strategies demonstrate the potential of this compound as a starting point for generating a wide array of heterocyclic scaffolds.

Table 1: Potential Heterocyclic Scaffolds from Imine Intermediates

| Reaction Type | Reactant Partner | Resulting Heterocyclic Scaffold |

|---|---|---|

| Aza-Diels-Alder ([4+2] Cycloaddition) | Diene | Tetrahydropyridine |

| [3+2] Cycloaddition | Alkene/Alkyne | Pyrrolidine/Pyrroline |

| Mannich-type Reaction | Enolate | β-Amino Ketone (precursor to piperidones) |

| Povarov Reaction | Alkene | Quinoline |

Intermediate in Alkaloid Synthesis and Related Natural Products

The phenylethylamine structural motif is a cornerstone of numerous alkaloids and other natural products. nih.gov Imines derived from phenylethylamine and its analogs are therefore crucial intermediates in the synthesis of these complex molecules. nih.govnih.gov this compound can serve as a model intermediate in strategies aimed at constructing alkaloid frameworks.

A prominent example of such a strategy is the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone. While the classic reaction uses an amine and a carbonyl compound, the underlying mechanism proceeds through an iminium ion intermediate, which is the protonated form of an imine. This reaction is a powerful tool for constructing tetrahydroisoquinoline and β-carboline skeletons, which are prevalent in many alkaloids. The use of imine chemistry in cascade and multicomponent reactions has proven to be a highly effective tactic for rapidly assembling the core structures of various alkaloid families. nih.gov

Contribution to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk The goal of DOS is to efficiently explore a wide range of chemical space. cam.ac.uk Imines are excellent building blocks for DOS because they can be easily prepared from a vast number of commercially available aldehydes and amines, and their reactivity allows for the creation of diverse molecular scaffolds. nih.gov

This compound is a prime candidate for inclusion in a DOS library due to its multiple points for diversification:

Amine Component: The phenethylamine (B48288) portion can be varied with different substituents on the aromatic ring or alterations to the ethyl chain.

Carbonyl Component: The isopropyl group, derived from acetone (B3395972), can be replaced by a wide array of other alkyl or aryl groups by starting with different ketones or aldehydes.

Imine Bond Reactivity: The resulting imine can be subjected to a panel of different reactions (e.g., reduction, cycloaddition, nucleophilic addition) to generate distinct molecular skeletons. nih.govacs.org

This multi-faceted approach allows for the rapid generation of a large library of related but structurally distinct compounds from a simple imine intermediate. nih.govlongdom.org

Table 2: Points of Diversification for DOS using this compound as a Template

| Component | Source Moiety | Potential for Variation |

|---|---|---|

| Amine Input | Phenethylamine | Substitution on the aromatic ring; modifications to the ethyl linker. |

| Carbonyl Input | Acetone | Use of different aldehydes or ketones to introduce diverse R-groups. |

| Post-Condensation Reaction | Reduction | Application of various reaction types (e.g., cycloadditions, nucleophilic additions) to the imine bond. |

Role in Reductive Amination Strategies

Reductive amination is a cornerstone method for synthesizing amines, converting a carbonyl group into an amine through an intermediate imine. wikipedia.org this compound is the central, though often unisolated, intermediate in the reductive amination of either phenethylamine with acetone or phenylacetaldehyde (B1677652) with isopropylamine. ucla.edustudy.com

The process consists of two key steps:

Imine Formation: The amine and carbonyl compound react, typically under weakly acidic conditions, to form the this compound intermediate through a hemiaminal species, with the elimination of water. wikipedia.org

Reduction: The imine is then reduced to the final secondary amine, N-phenethylpropan-2-amine. This reduction can be performed in the same pot ("direct" reductive amination) or in a subsequent step ("indirect" reductive amination). wikipedia.org

A key advantage of this method is the use of imine-selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This selectivity allows for efficient one-pot reactions and makes reductive amination a highly practical and widely used strategy in organic synthesis. wikipedia.orgacsgcipr.org

Table 3: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, inexpensive hydride reagent. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective for imines over carbonyls at neutral/weakly acidic pH. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder, non-toxic alternative to NaBH₃CN. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | A "green" method using hydrogen gas and a metal catalyst. wikipedia.orgacsgcipr.org |

Future Research Directions and Advanced Perspectives in N Phenethylpropan 2 Imine Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

Future research will heavily focus on developing synthetic pathways to N-phenethylpropan-2-imine that are not only efficient but also environmentally benign. This involves moving away from traditional condensation methods that may require harsh conditions or produce significant waste. A key area of development is the design of tandem reactions, where alcohols and amines are converted directly into imines, which is desirable due to the wide availability of alcohol starting materials. researchgate.net

Sustainable synthesis also emphasizes the principles of Green Chemistry, such as waste prevention and atom economy. msu.eduacs.org Methodologies that minimize the use of protecting groups and auxiliary chemicals will be prioritized. nih.gov For instance, one-pot, multicomponent procedures are advantageous as they reduce the number of synthetic steps, resource consumption, and waste generation. nih.gov The exploration of solvent-free reaction conditions, potentially using mechanochemical grinding, represents another promising frontier for the clean synthesis of imines. mdpi.com

Table 1: Key Green Chemistry Principles in Imine Synthesis

| Principle | Application to this compound Synthesis |

| Waste Prevention | Designing syntheses that minimize byproducts, avoiding the need for extensive purification. nih.gov |

| Atom Economy | Maximizing the incorporation of all reactant atoms into the final imine product. acs.org |

| Less Hazardous Synthesis | Using non-toxic reagents and solvents; for example, replacing hazardous methylating agents with methanol (B129727). nih.gov |

| Catalysis | Employing selective catalysts over stoichiometric reagents to improve efficiency and reduce waste. acs.org |

| Reduce Derivatives | Avoiding unnecessary protecting groups through the use of highly selective catalysts like enzymes. acs.orgnih.gov |

Exploration of Novel Catalytic Systems for Imine Transformations

Catalysis is central to modern organic synthesis, and the future of this compound chemistry will rely on the discovery of novel catalytic systems. Research is moving beyond traditional metal catalysts like Palladium (Pd), Titanium (Ti), and Cobalt (Co) to include more sustainable and efficient alternatives. researchgate.net This includes the development of photocatalysis and electrocatalysis for imine synthesis and transformation. researchgate.net For example, the photocatalytic conversion of benzylamine (B48309) to an imine using a Bi₂O₂CO₃/g-C₃N₄ catalyst under mild, room temperature conditions with air as the oxidant highlights a green and promising direction. researchgate.net

Furthermore, biocatalysis, which uses enzymes, is emerging as a powerful tool for sustainable chemistry. mdpi.com Enzymes can operate under mild conditions and exhibit high specificity, which can eliminate the need for protecting groups in complex syntheses. acs.org The use of immobilized enzymes in continuous flow reactors is a particularly innovative approach, allowing for the combination of otherwise incompatible reaction steps in a single, efficient process. uniovi.es

Stereoselective Synthesis of Chiral this compound Derivatives

Creating molecules with specific three-dimensional arrangements (stereoisomers) is crucial in many applications, particularly in pharmaceuticals. Future research will focus on the asymmetric synthesis of chiral derivatives of this compound. Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over another, is a highly efficient technique for this purpose. jocpr.com

Significant progress has been made in the chemistry of N-phosphonyl and N-phosphoryl imines, which serve as versatile substrates in stereoselective reactions. mdpi.com These reactions can be guided by a chiral auxiliary attached to the imine or by using a combination of a metal catalyst and a chiral ligand. mdpi.com Organocatalysis, which uses small, metal-free organic molecules as catalysts, is another attractive and environmentally friendly option for producing chiral compounds. jocpr.com Developing novel chiral N-phosphonyl imines and applying them in reactions like the aza-Darzens reaction can lead to products with excellent diastereoselectivity. researchgate.net The use of primary free natural amino acids as catalysts in reactions like the Strecker reaction has also shown excellent enantioselectivity and yields for producing chiral amine precursors. nih.gov

Advanced Mechanistic Studies using Time-Resolved Techniques

A deeper understanding of how imine-forming reactions occur at the molecular level is essential for designing better and more efficient synthetic methods. While the general mechanism of imine formation is known, the intricate details of catalysis and exchange reactions in various solvent systems are still being explored. dntb.gov.ua Future research will likely employ advanced spectroscopic and time-resolved techniques to study reaction intermediates and transition states. In situ cryo-crystallization, for example, has been used to isolate and study the structure of hemiaminal intermediates in the reaction between a ketone and an amine, providing direct insight into the reaction mechanism.

Understanding the dynamic nature of imine chemistry, including transimination (the exchange of the group attached to the nitrogen atom), is critical for developing sustainable synthetic routes, such as the tandem synthesis of N-heterocycles. researchgate.net Advanced computational and experimental methods will be required to elucidate the complex pathways involved in these dynamic covalent systems.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

The intersection of chemistry and artificial intelligence is poised to revolutionize synthetic chemistry. Machine learning (ML) models are increasingly being used to predict the outcomes of chemical reactions, including yield and selectivity. nih.gov This data-driven approach can accelerate the discovery and optimization of synthetic routes for molecules like this compound. researchgate.net

For ML models to be effective, they require large, high-quality datasets. nih.gov Researchers have successfully used ML to predict the enantioselectivity of asymmetric reactions involving imines by curating datasets from existing literature. nih.gov The performance of these models depends heavily on how molecules and reactions are represented digitally, with methods ranging from one-hot encoding to molecular fingerprints. researchgate.net By bridging chemical knowledge with ML algorithms, it is possible to create robust models that can make accurate predictions, even for reactions that are challenging for human chemists to forecast. nih.gov The application of these predictive models can significantly reduce the experimental effort needed to optimize reaction conditions, saving time and resources. princeton.edu

Table 2: Machine Learning Applications in Imine Synthesis

| ML Application | Description | Relevance to this compound |

| Yield Prediction | Training models on existing reaction data to predict the yield of a new reaction under specific conditions. nih.gov | Optimizing the synthesis of this compound by identifying the best catalysts, solvents, and temperatures without extensive trial-and-error. |

| Enantioselectivity Prediction | Using curated datasets of asymmetric reactions to predict which catalyst will produce the desired chiral derivative with the highest purity. nih.gov | Accelerating the development of stereoselective routes to chiral this compound derivatives. |

| Reaction Condition Optimization | Applying algorithms to explore a vast space of possible reaction parameters to find the optimal set for a desired outcome. | Reducing the cost and time associated with developing new, efficient synthetic protocols. |

| New Reagent/Catalyst Discovery | Using predictive models to identify novel reagents or catalysts that could improve reaction performance. | Guiding the synthesis of new catalysts specifically designed for imine transformations. |

Integration with Continuous Flow Chemistry and Green Chemistry Principles

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of this compound. mdpi.com This technology allows for superior control over reaction parameters like temperature and pressure, enhanced safety, and easier scalability. durham.ac.uk Flow systems enable the seamless coupling of multiple reaction steps without isolating intermediates, a process known as telescoping, which significantly improves efficiency. nih.gov

The integration of flow chemistry with green chemistry principles is a particularly powerful combination. msu.eduacs.org Flow reactors can improve energy efficiency and, due to their small volume, allow for the safe use of highly reactive intermediates. durham.ac.uk This technology has been successfully applied to multistep syntheses of active pharmaceutical ingredients (APIs), demonstrating its potential for industrial-scale production. mdpi.comresearchgate.net For instance, a four-step flow synthesis was developed for an API precursor, involving a hydrogenation step in an H-Cube Pro reactor, showcasing the integration of different technologies. nih.gov The development of a metal-free reduction of chiral imines in a continuous flow mode paves the way for practical and sustainable industrial processes for producing enantiopure amines. researchgate.net

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-phenethylpropan-2-imine?

- Methodological Answer : this compound can be synthesized via cross-coupling reactions using catalysts like nickel(II) dichloride under controlled temperatures (e.g., 60–80°C) and solvents such as ethanol or toluene. Reaction optimization should focus on catalyst loading, solvent polarity, and inert atmosphere conditions to minimize side products . Table 1 : Example Reaction Parameters

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NiCl₂ | Ethanol | 70 | 65–75 |

| NiCl₂ | Toluene | 80 | 55–65 |

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodological Answer : Purity can be determined via high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Structural confirmation requires and NMR spectroscopy to resolve imine proton signals (δ 7.2–8.1 ppm for aromatic protons; δ 2.8–3.5 ppm for aliphatic protons adjacent to the imine group) . Mass spectrometry (HRMS) can validate molecular weight (e.g., calculated [M+H]⁺: 176.14; observed: 176.13) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Discrepancies often arise from variations in catalyst activation (e.g., anhydrous vs. hydrated NiCl₂) or solvent purity. Systematic replication under standardized conditions (e.g., solvent drying, inert gas purging) is critical. Comparative kinetic studies using gas chromatography (GC) can isolate rate-limiting steps, such as imine formation versus byproduct generation .

Q. What advanced spectroscopic techniques are recommended for confirming stereochemical outcomes in this compound derivatives?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) can resolve spatial interactions between aromatic and aliphatic protons, confirming E/Z isomerism. Vibrational circular dichroism (VCD) provides enantiomeric excess data for chiral derivatives. Computational modeling (DFT) paired with experimental -NMR shifts validates predicted conformers .

Q. How can this compound be utilized as a precursor in medicinal chemistry research?

- Methodological Answer : The compound’s imine group enables functionalization via reductive amination to generate secondary amines with bioactive potential. For example, coupling with aryl halides via Buchwald-Hartwig catalysis yields ligands for serotonin receptor studies. Toxicity assessments (e.g., mitochondrial toxicity assays) should precede in vivo trials .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity data for this compound derivatives?

- Methodological Answer : Variability may stem from differences in cell-line models (e.g., HEK293 vs. CHO-K1) or assay conditions (e.g., serum-free vs. serum-containing media). Meta-analyses of dose-response curves and standardized IC₅₀ protocols (e.g., fixed incubation times, controlled pH) improve reproducibility. Cross-referencing PubChem bioassay data (AID 1259401) helps identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.